molecular formula C15H20N2O3 B7056796 6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one

6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one

Cat. No.: B7056796
M. Wt: 276.33 g/mol
InChI Key: KLBPAMATFMFDTH-UHFFFAOYSA-N
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Description

6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and an oxan-4-yl-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutyl-substituted pyrimidine with an oxan-4-yl-2-oxoethyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl and oxan-4-yl-2-oxoethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(12-4-6-20-7-5-12)9-17-10-16-13(8-15(17)19)11-2-1-3-11/h8,10-12H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBPAMATFMFDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(C=N2)CC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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